

Synthetic applications of 4-Bromo-3-chlorotoluene in agrochemicals

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Compound of Interest

Compound Name: 4-Bromo-3-chlorotoluene

Cat. No.: B1266831

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Data Presentation

Step	Reaction	Starting Material	Key Reagents	Product	Typical Yield (%)	Reaction Time (h)	Temperature (°C)
1	Oxidation	4-Bromo-3-chlorotoluene	KMnO ₄ , H ₂ SO ₄	4-Bromo-3-chlorobenzoic acid	85-95	4-6	100 (Reflux)
2	Hofmann Rearrangement	4-Bromo-3-chlorobenzamide	Br ₂ , NaOH	4-Bromo-3-chloroaniline	70-85	1-2	50-70
3	Carbamate Formation	4-Bromo-3-chloroaniline	Methyl Chloroformate, Pyridine	Methyl N-(4-bromo-3-chlorophenyl)carbamate	>90	16	25-30

Experimental Protocols

Step 1: Synthesis of 4-Bromo-3-chlorobenzoic acid

Materials:

- **4-Bromo-3-chlorotoluene**
- Potassium permanganate (KMnO_4)
- Concentrated sulfuric acid (H_2SO_4)
- Sodium bisulfite (NaHSO_3)
- Hydrochloric acid (HCl)
- Water
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Stirrer
- Buchner funnel

Procedure:

- To a round-bottom flask equipped with a reflux condenser and stirrer, add **4-Bromo-3-chlorotoluene**.
- Slowly add a solution of potassium permanganate in water while stirring.
- Carefully add concentrated sulfuric acid to the mixture.
- Heat the mixture to reflux (approximately 100°C) and maintain for 4-6 hours, or until the purple color of the permanganate has disappeared.

- Cool the reaction mixture to room temperature and quench by the dropwise addition of a saturated solution of sodium bisulfite until the manganese dioxide precipitate is dissolved.
- Acidify the solution with concentrated hydrochloric acid to precipitate the carboxylic acid.
- Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water.
- Dry the product to obtain 4-Bromo-3-chlorobenzoic acid.

Step 2: Synthesis of 4-Bromo-3-chloroaniline via Hofmann Rearrangement

Materials:

- 4-Bromo-3-chlorobenzamide (prepared from the carboxylic acid via the acid chloride and ammonia)
- Bromine (Br_2)
- Sodium hydroxide (NaOH)
- Water
- Round-bottom flask
- Stirrer
- Heating mantle
- Separatory funnel
- Diethyl ether or Ethyl acetate

Procedure:

- In a round-bottom flask, dissolve 4-Bromo-3-chlorobenzamide in a cold aqueous solution of sodium hydroxide.

- Slowly add bromine to the stirring solution, maintaining the temperature below 10°C.
- Once the addition is complete, warm the reaction mixture to 50-70°C for 1-2 hours.
- Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting amide.
- Cool the mixture to room temperature and transfer to a separatory funnel.
- Extract the product with diethyl ether or ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield 4-Bromo-3-chloroaniline.

Step 3: Synthesis of Methyl N-(4-bromo-3-chlorophenyl)carbamate

Materials:

- 4-Bromo-3-chloroaniline
- Methyl chloroformate
- Pyridine
- Chloroform
- Water
- 5% Hydrochloric acid
- Magnesium sulfate
- Round-bottom flask
- Stirrer
- Dropping funnel

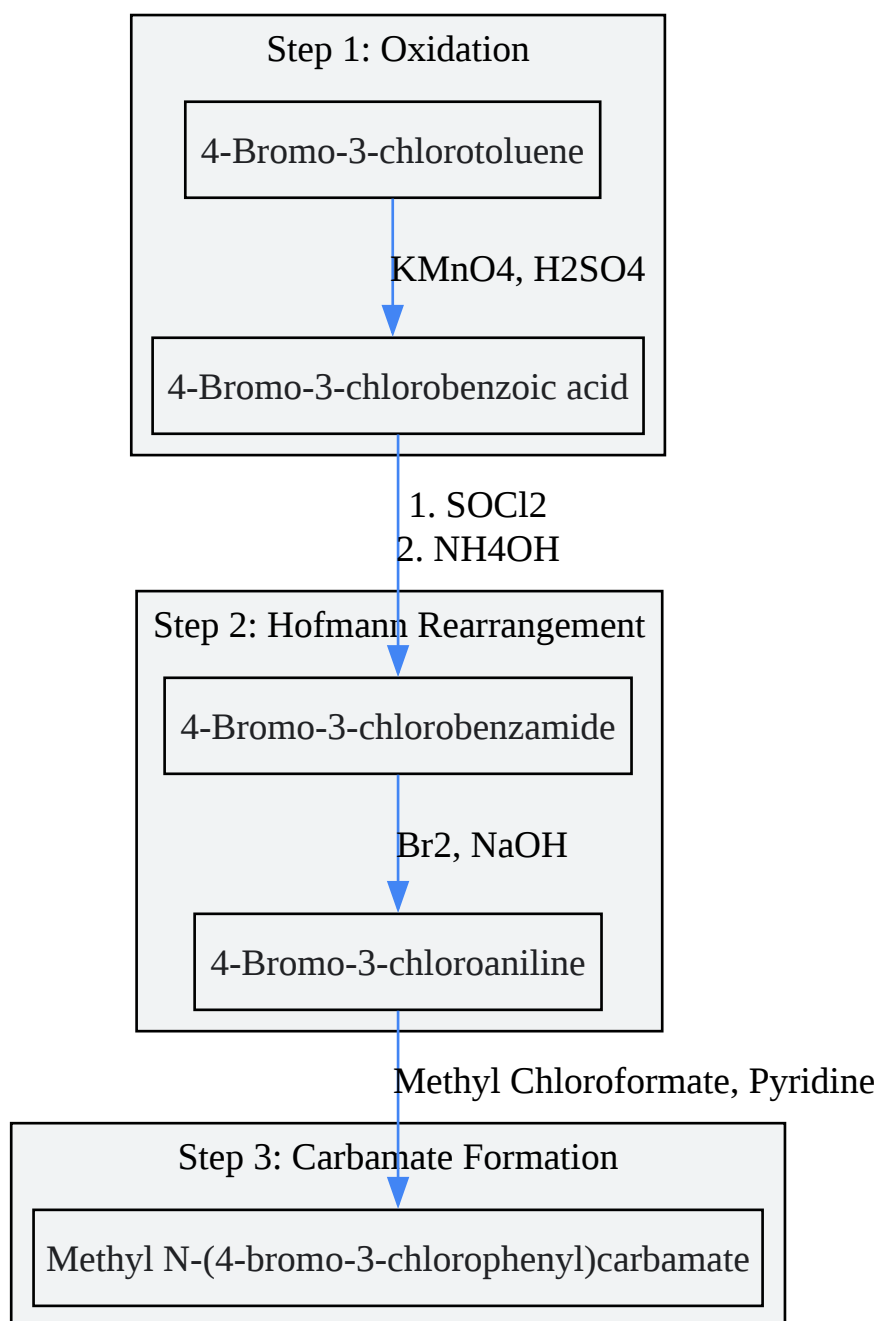
- Separatory funnel

Procedure:

- In a round-bottom flask, dissolve 4-Bromo-3-chloroaniline in chloroform and add pyridine.
- Cool the mixture and add methyl chloroformate dropwise over 20 minutes, maintaining the temperature between 25-30°C with external cooling.
- Stir the reaction mixture at ambient temperature for 16 hours.
- Wash the reaction mixture with water and then with 5% hydrochloric acid.
- Dry the organic layer with magnesium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure Methyl N-(4-bromo-3-chlorophenyl)carbamate.

Visualizations

Synthetic Workflow



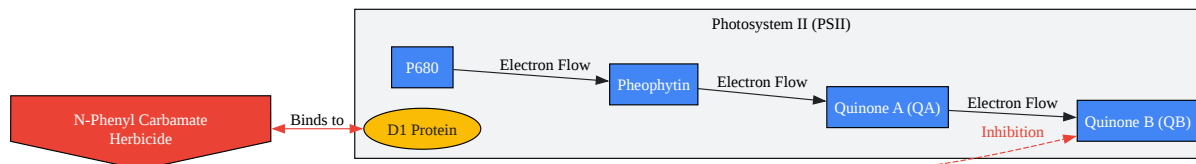
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Caption: Synthetic pathway from **4-Bromo-3-chlorotoluene** to a herbicidal carbamate.

Mechanism of Action: Inhibition of Photosynthesis

N-phenyl carbamate herbicides are known to inhibit photosynthesis in susceptible plant species. They act by binding to the D1 protein of the photosystem II (PSII) complex in the

chloroplast thylakoid membrane. This binding blocks the electron flow from quinone A (QA) to quinone B (QB), thereby disrupting the photosynthetic electron transport chain and leading to the death of the plant.



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Caption: Inhibition of photosynthetic electron transport by N-phenyl carbamate herbicides.

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